molecular formula C20H11BrCl2N2O4 B2422548 N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide CAS No. 476276-82-1

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B2422548
CAS No.: 476276-82-1
M. Wt: 494.12
InChI Key: PJHWYRVXAIQPSA-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide is an organic compound with a complex structure, featuring multiple halogen substituents and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the nitro group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chlorobenzamide

Uniqueness

N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide is unique due to the presence of both bromo and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate for the synthesis of specialized molecules.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrCl2N2O4/c21-11-5-8-18(15(9-11)19(26)13-3-1-2-4-16(13)22)24-20(27)14-10-12(25(28)29)6-7-17(14)23/h1-10H,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHWYRVXAIQPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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